5-Fluoroindole
Overview
Description
5-Fluoroindole is a fluorinated derivative of indole, a bicyclic heterocycle . It has a fluorine atom at the 5-position . It is used as a reagent in various biochemical preparation procedures, including the preparation of 5-HT6 receptor ligands, immunosuppressive agents, tryptophan dioxygenase inhibitors, anticancer agents, antibacterial agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, selective serotonin reuptake inhibitors, and myeloperoxidase inhibitors .
Synthesis Analysis
5-Fluoroindole can be synthesized through various methods. For instance, it can be used as a starting material in the biosynthetic synthesis of halogenated indolmycin antibiotics . It can also be used as a reagent in the preparation of antitumor agents, antimicrobial agents, immunosuppressants, and myeloperoxidase inhibitors .
Molecular Structure Analysis
The molecular formula of 5-Fluoroindole is C8H6FN . The molecular weight is 135.14 g/mol . The structure of 5-Fluoroindole consists of an indole moiety with a fluorine atom at the 5-position .
Chemical Reactions Analysis
5-Fluoroindole can undergo various chemical reactions. For instance, it can be converted to 5-fluoroindole-3-pyruvate when L-amino acid oxidase (LAAO) is added to the reaction . It can also be used in the preparation of 5-fluoroindole-3-acetic acid .
Physical And Chemical Properties Analysis
5-Fluoroindole is a white to slightly off-white crystalline powder . It forms a colorless, clear solution when dissolved 1% in methanol . It has a melting point of 45-48 °C .
Scientific Research Applications
Electrochemical Charge Storage
5-Fluoroindole has been utilized in the development of high-performance poly(5-fluoroindole) as a charge storage material. This application is significant in the realm of fluoropolymers, particularly for supercapacitor applications. The electrochemical properties of poly(5-fluoroindole) demonstrate high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for energy storage applications (Wang et al., 2019).
Inhibition of Fungal Growth
5-Fluoroindole has been shown to inhibit the growth of Coprinus cinereus, a type of fungus. Research indicates that its inhibitory effect is stronger than that of 5-fluorotryptophan, suggesting that it may be converted to 5-fluorotryptophan in vivo, which inhibits growth (Tilby, 1978).
Antifungal Properties
5-Fluoroindole has demonstrated antifungal properties against various strains of Claviceps, a genus of fungi. The compound was found to inhibit growth when added early after inoculation, and its effect could be reversed by L-tryptophan. This suggests a potential application in controlling or studying fungal growth and metabolism (Schmauder, Gerullis, & Gröger, 1976).
Polymerization and Material Properties
Research on the polymerization of 5-fluoroindole has led to the development of high-quality poly(5-fluoroindole) films. These films exhibit good electrochemical behavior and thermal stability, and they have been found to be effective blue-light emitters. The low-potential electrochemical polymerization process and the subsequent properties of the films open up avenues for applications in materials science, particularly in the field of electronics and photonics (Nie, Han, Hou, & Zhang, 2007).
Electronic Spectroscopy and Molecular Structure
Studies using rotationally resolved spectroscopy have provided insights into the structure and electronic properties of 5-fluoroindole. This includes the identification of the character of its excited state and the orientation of its transition dipole moment. Such fundamental research is critical for understanding the molecular behavior of 5-fluoroindole, which can have implications in various fields such as photochemistry and molecular electronics (Brand et al., 2012).
Antitumor Activity and Biological Evaluations
Research on derivatives of 5-fluoroindole, such as the synthesis of 3-aromatic Schiff base-5-fluoroindol-2-one derivatives, has shown that these compounds exhibit antitumor activities. This opens up potential applications in cancer treatment and pharmacology, particularly as part of multi-targeted approaches to cancer therapy (Fang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFPRGJZRXNHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192940 | |
Record name | 5-Fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindole | |
CAS RN |
399-52-0 | |
Record name | 5-Fluoroindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoroindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL8W3FGT5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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